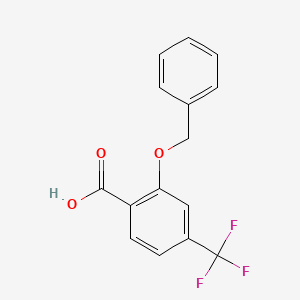

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of a benzyloxy-substituted benzoic acid precursor . This process can be carried out under various conditions, often involving the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid can undergo several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties

The compound has been studied for its potential anti-inflammatory effects, particularly through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα agonists have shown promise in ameliorating conditions such as diabetic retinopathy (DR) by reducing retinal vascular leakage and inflammation. For instance, derivatives of benzyloxy compounds have been evaluated in in vivo studies, demonstrating efficacy in reducing inflammation markers and improving metabolic profiles in diabetic models .

Synthesis of Novel Drug Candidates

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. For example, it can be used to create intermediates for drugs targeting immunological disorders, such as multiple sclerosis. These derivatives have been shown to modulate sphingosine-1-phosphate pathways, contributing to their therapeutic effects .

Material Science

Polymer Synthesis

The compound is utilized in the synthesis of advanced polymers with unique properties. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymeric materials. Research has indicated that incorporating such fluorinated compounds can significantly improve the performance characteristics of polymers used in coatings and electronic applications .

Environmental Applications

Biodegradation Studies

Research into the biodegradation of fluorinated aromatic compounds has highlighted the role of this compound as a model compound for studying microbial metabolism. Studies have shown that certain strains of bacteria can metabolize this compound, leading to insights into bioremediation strategies for environments contaminated with fluorinated pollutants .

| Compound Name | Activity Type | EC50 Value (μM) | Reference |

|---|---|---|---|

| A91 | PPARα Agonist | <5 | |

| Compound A | S1P Modulator | Not specified |

Table 2: Polymer Properties

| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Fluorinated Polymer | 10 | 300 | |

| Non-fluorinated Control | 0 | 250 |

Case Studies

Case Study 1: Efficacy in Diabetic Models

In a controlled study involving streptozotocin-induced diabetic rats, the administration of a benzyloxy derivative demonstrated a significant reduction in retinal vascular leakage compared to controls. This study underscores the potential therapeutic applications of compounds derived from this compound in treating diabetic complications .

Case Study 2: Biodegradation Research

A study focusing on Pseudomonas putida strains illustrated their ability to cometabolize 4-trifluoromethylbenzoate, a related compound, indicating pathways for biodegradation and potential bioremediation applications for environments contaminated with similar fluorinated compounds .

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in enzyme activity and cellular signaling pathways, ultimately affecting biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the benzyloxy group, which can affect its reactivity and applications.

4-(Trifluoromethyl)benzoic acid: Another similar compound that differs in the position of the trifluoromethyl group, leading to different chemical properties and uses.

2,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior and applications.

Uniqueness

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct chemical properties. The benzyloxy group can participate in various chemical reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in diverse applications.

Biologische Aktivität

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and including relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C15H12F3O3

- Molecular Weight : 303.25 g/mol

The presence of the trifluoromethyl group contributes to its lipophilicity, which can enhance membrane permeability, while the benzyloxy group may influence its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's reactivity and binding affinity to various biological molecules, potentially modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorinated compounds, including those similar to this compound. The presence of fluorine atoms often enhances the interaction with bacterial membranes.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF-7 | 25 |

The observed cytotoxic effects may be attributed to the compound's ability to disrupt cellular membranes and interfere with metabolic processes, leading to increased oxidative stress and apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

In a laboratory study, researchers evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant bacterial viability reduction at concentrations as low as 16 µg/mL after a 24-hour incubation period.

Case Study 2: Cancer Cell Proliferation

Another study focused on the antiproliferative effects of this compound on HeLa cells. Treatment with varying concentrations resulted in dose-dependent inhibition of cell growth, linked to increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Research Findings and Implications

The biological activity of this compound suggests that it could serve as a lead compound in drug development for treating bacterial infections and certain types of cancer. Its unique structural features provide a basis for further exploration into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-phenylmethoxy-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)11-6-7-12(14(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQHTLAUACZZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.